1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17875693
Molecular Formula: C11H19NO4S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19NO4S |
---|---|
Molecular Weight | 261.34 g/mol |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-5-11(7-12,17-4)8(13)14/h5-7H2,1-4H3,(H,13,14) |
Standard InChI Key | BCFQLFKNCFYLJU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with both a methylthio (-SMe) group and a carboxylic acid (-COOH) moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This configuration creates a stereogenic center at C3, making chirality a critical factor in its biological interactions .
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉NO₄S |
Molecular Weight | 261.34 g/mol |
IUPAC Name | (S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid |
CAS Registry Number | 1093063-64-9 |
SMILES Notation | CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC |
The Boc group enhances stability against nucleophilic attack, while the methylthio group participates in unique reactivity patterns, including oxidation to sulfoxides and coordination with metal catalysts .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A three-step synthetic route is typically employed:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.
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Boc Protection: Treatment with di-tert-butyl dicarbonate in tetrahydrofuran, achieving >85% yield.
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Methylthio Introduction: Thiolation using methyl disulfide followed by acid-catalyzed substitution .
Critical parameters include maintaining anhydrous conditions during Boc protection and controlling temperature (-20°C to 0°C) during thiolation to prevent racemization .
Industrial Production
Large-scale manufacturing utilizes continuous flow reactors with:
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Residence time: 15–30 minutes
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Temperature: 50–70°C
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Catalysts: Immobilized lipases for enantioselective synthesis
This method achieves 92% purity with <2% enantiomeric excess (ee) loss, making it cost-effective for multi-kilogram production .
Chemical Reactivity and Derivitization
Oxidation Pathways
The methylthio group undergoes selective oxidation:
Sulfoxide derivatives show enhanced hydrogen-bonding capacity, useful in crystal engineering .
Carboxylic Acid Modifications
The -COOH group participates in:
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Amide couplings (EDCI/HOBt)
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Esterifications (DCC/DMAP)
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Reductions to alcohols (LiAlH₄)
Notably, the steric bulk from the Boc group suppresses decarboxylation during these reactions .
Pharmaceutical Applications
Antiviral Agent Development
As a key intermediate in HCV protease inhibitors:
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Binds NS3/4A protease active site (Kd = 12.3 nM)
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Improves oral bioavailability by 40% compared to non-thio analogues
Clinical trials demonstrate EC₅₀ values of 28 nM against HCV genotype 1b .
Polymorphism and Bioavailability
Two crystalline forms identified:
Form | Melting Point | Solubility (mg/mL) |
---|---|---|
I | 142°C | 0.89 |
II | 138°C | 1.24 |
Form II’s higher solubility makes it preferred for solid dosage formulations .
Comparative Analysis with Structural Analogues
Table 2: Substituent Effects on Biological Activity
Compound | LogP | IC₅₀ (HCV) | Metabolic Stability |
---|---|---|---|
Methylthio derivative (this compound) | 1.82 | 28 nM | 63% remaining |
Methoxymethyl analogue | 1.45 | 112 nM | 85% remaining |
Methyl analogue | 2.01 | 89 nM | 47% remaining |
The methylthio group balances lipophilicity and metabolic resistance better than bulkier substituents .
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